molecular formula C21H18N2O2 B11173195 3-benzamido-N-methyl-N-phenylbenzamide

3-benzamido-N-methyl-N-phenylbenzamide

Cat. No.: B11173195
M. Wt: 330.4 g/mol
InChI Key: ZERZWAKDEIOYIC-UHFFFAOYSA-N
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Description

3-Benzamido-N-methyl-N-phenylbenzamide is an organic compound with the molecular formula C21H20N2O2. It is a derivative of benzamide and is known for its insecticidal properties. This compound has been studied for its ability to bind to specific sites in insect gamma-aminobutyric acid (GABA) receptors, making it a potential candidate for pest control applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-methyl-N-phenylbenzamide typically involves the reaction of benzoyl chloride with N-methyl-N-phenylamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with benzamide to yield the final product. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-Benzamido-N-methyl-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzamido-N-methyl-N-phenylbenzamide involves its binding to a novel allosteric site on insect GABA receptors. This binding inhibits the normal function of the receptor, leading to the disruption of neurotransmission in insects. The compound acts as a noncompetitive antagonist, blocking the receptor channel and preventing the flow of chloride ions, which is essential for normal nerve function .

Comparison with Similar Compounds

Similar Compounds

    3-Benzamido-N-phenylbenzamide: Similar structure but lacks the N-methyl group.

    N-Methyl-N-phenylbenzamide: Similar structure but lacks the benzamido group.

    Benzamide: The simplest amide derivative of benzoic acid.

Uniqueness

3-Benzamido-N-methyl-N-phenylbenzamide is unique due to its specific binding affinity to a novel allosteric site on insect GABA receptors. This distinct binding site differentiates it from other insecticides that target the same receptor but bind to different sites. Its unique structure allows for potent insecticidal activity while minimizing resistance development in target insect populations .

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

3-benzamido-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C21H18N2O2/c1-23(19-13-6-3-7-14-19)21(25)17-11-8-12-18(15-17)22-20(24)16-9-4-2-5-10-16/h2-15H,1H3,(H,22,24)

InChI Key

ZERZWAKDEIOYIC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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